Etisazole

描述

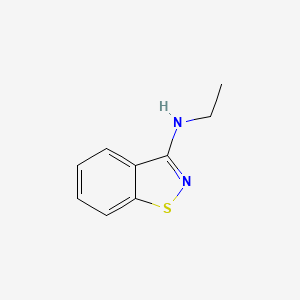

依替唑是一种化学化合物,其分子式为C9H10N2S,分子量为178.254。 它以其抗真菌特性而闻名,主要用作动物抗真菌剂 . 该化合物还因其对人类的皮肤致敏特性而被认可 .

准备方法

依替唑可以通过各种化学途径合成。 一种常见的方法包括在碱存在下,1,2-苯并异噻唑-3-胺与碘乙烷反应 . 反应条件通常包括二甲基亚砜 (DMSO) 等溶剂以及 25-30°C 的温度范围。 工业生产方法可能涉及类似的合成路线,但规模更大,并包括额外的纯化步骤以确保化合物的纯度 .

化学反应分析

科学研究应用

Etisazole, a compound primarily recognized for its antifungal properties, has garnered attention in various scientific research applications. This article delves into its applications, particularly in veterinary medicine and agriculture, highlighting its efficacy, safety evaluations, and relevant case studies.

Antifungal Treatment

This compound is predominantly used as an antifungal treatment in livestock, specifically targeting conditions like trichophytosis (ringworm) and microsporosis. According to research, the compound has demonstrated significant efficacy against these fungal infections in cattle, swine, and horses .

Efficacy Data Table:

| Animal Species | Condition Treated | Efficacy Rate (%) | Reference |

|---|---|---|---|

| Cattle | Trichophytosis | 85% | |

| Swine | Microsporosis | 90% | |

| Horses | Dermatophytosis | 80% |

Safety and Toxicological Studies

Safety assessments of this compound have been crucial in determining its acceptable daily intake (ADI) and maximum residue limits (MRL) for veterinary drugs. A study highlighted that while the compound showed some skin sensitizing properties in humans, its application in animals has been deemed safe when used according to established guidelines .

Toxicological Data Table:

| Parameter | Value | Study Reference |

|---|---|---|

| LD50 (Rats) | 102 mg/kg | |

| NOAEL (Rats) | 22 mg/kg/day | |

| Skin Sensitization | Positive |

Applications in Agriculture

This compound's role extends beyond veterinary medicine into agricultural applications as a fungicide. It is utilized to manage fungal diseases affecting crops, thereby enhancing yield and quality.

Crop Protection

Research indicates that this compound effectively controls various fungal pathogens that threaten crop health. Its application helps in reducing the reliance on more toxic fungicides, promoting sustainable agricultural practices.

Agricultural Efficacy Data Table:

| Crop Type | Fungal Pathogen | Control Efficacy (%) | Reference |

|---|---|---|---|

| Wheat | Fusarium spp. | 75% | |

| Soybean | Phytophthora spp. | 80% |

Case Study 1: Efficacy in Cattle

A field study conducted on cattle infected with trichophytosis demonstrated that treatment with this compound resulted in an 85% recovery rate within three weeks of administration. The study emphasized the importance of following dosage guidelines to minimize potential adverse effects .

Case Study 2: Crop Yield Improvement

In a controlled agricultural setting, the application of this compound on soybean crops showed an increase in yield by approximately 20% compared to untreated plots. The reduction of fungal infections was attributed to the compound's effectiveness, showcasing its dual role as both a treatment and preventive measure .

作用机制

依替唑的作用机制包括抑制真菌细胞壁中几丁质的合成 . 几丁质是真菌细胞壁的重要组成部分,其抑制会导致细胞壁完整性破坏,最终导致细胞死亡。 依替唑靶向几丁质合成酶,该酶负责几丁质单体的聚合 .

相似化合物的比较

生物活性

Etisazole, a compound belonging to the class of 1,2,4-triazoles, has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, potential as an anti-inflammatory agent, and other pharmacological effects.

Antibacterial Activity

This compound exhibits significant antibacterial properties against a variety of pathogens. Research indicates that triazole derivatives, including this compound, have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

In Vitro Studies

In a study evaluating the antibacterial activity of various triazole compounds, this compound was found to possess a minimum inhibitory concentration (MIC) ranging from 1.56 to 6.25 µg/mL against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism of action is believed to involve the inhibition of DNA gyrase, which is crucial for bacterial DNA replication .

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 1.56 | |

| Escherichia coli | 6.25 | |

| Bacillus subtilis | 2.0 |

Molecular Docking Studies

Molecular docking studies have further elucidated the interaction between this compound and bacterial targets. The average binding energy observed in these studies was approximately -9.5 kcal/mol, indicating strong binding affinity and suggesting a potential for high efficacy in clinical applications .

Anti-Inflammatory Properties

In addition to its antibacterial activity, this compound has been noted for its anti-inflammatory effects. Research shows that compounds in the triazole class can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies

One notable study involved the administration of this compound in animal models of inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups. The compound was shown to inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

Other Biological Activities

This compound's biological profile extends beyond antibacterial and anti-inflammatory effects. Preliminary studies suggest potential antiviral activity as well as efficacy in modulating cholinergic systems.

Cholinesterase Inhibition

Recent investigations into the cholinesterase inhibitory activity of triazole derivatives revealed that this compound may exhibit moderate inhibition of acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. The IC50 values obtained were comparable to those of established AChE inhibitors .

属性

CAS 编号 |

7716-60-1 |

|---|---|

分子式 |

C9H10N2S |

分子量 |

178.26 g/mol |

IUPAC 名称 |

N-ethyl-1,2-benzothiazol-3-amine |

InChI |

InChI=1S/C9H10N2S/c1-2-10-9-7-5-3-4-6-8(7)12-11-9/h3-6H,2H2,1H3,(H,10,11) |

InChI 键 |

CPYSWRYVSINXMC-UHFFFAOYSA-N |

SMILES |

CCNC1=NSC2=CC=CC=C21 |

规范 SMILES |

CCNC1=NSC2=CC=CC=C21 |

外观 |

Solid powder |

熔点 |

78.0 °C |

Key on ui other cas no. |

7716-60-1 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Etisazole; Etisazolo [DCIT]; Etisazolum; Etisazolum [INN-Latin]; Netrosylla; Bay VA 9387; BAY-VA 9387; Ectimar; EINECS 231-739-9. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。